![molecular formula C14H10FN3O2S B14121601 2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole CAS No. 475977-80-1](/img/structure/B14121601.png)
2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a fluorinated nitrophenyl group and a methylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with a substituted benzaldehyde. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The process can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or nitro groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium metabisulfite, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzimidazole core.
Scientific Research Applications
2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its cytotoxic properties.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the fluorinated nitrophenyl and methylsulfanyl groups, resulting in different chemical and biological properties.
2-Mercaptobenzimidazole: Contains a thiol group instead of the methylsulfanyl moiety, affecting its reactivity and applications.
2-Fluoro-6-nitro-N-phenylbenzamide: Shares the fluorinated nitrophenyl group but differs in the core structure and functional groups.
Uniqueness
2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
475977-80-1 |
|---|---|
Molecular Formula |
C14H10FN3O2S |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-[(2-fluoro-6-nitrophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-4-3-7-13(18(19)20)9(10)8-21-14-16-11-5-1-2-6-12(11)17-14/h1-7H,8H2,(H,16,17) |
InChI Key |
UMIAYXUIISECRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=CC=C3F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-imidazo[4,5-c][1,7]naphthyridine](/img/structure/B14121522.png)
![2-[2-(2-Cyanoethylamino)phenyl]ethyl benzoate](/img/structure/B14121528.png)
![2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide](/img/structure/B14121531.png)

![ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14121544.png)
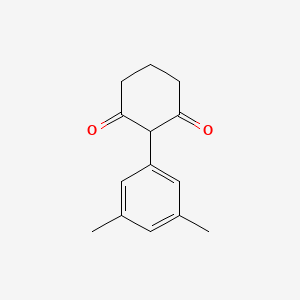
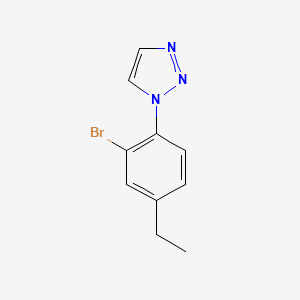
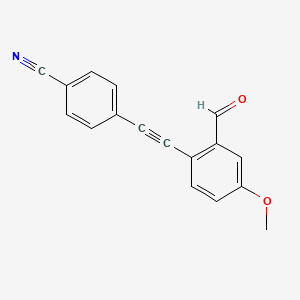
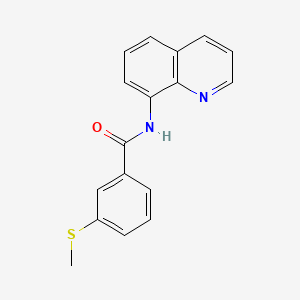
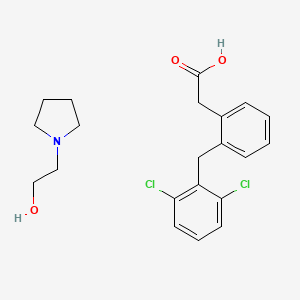

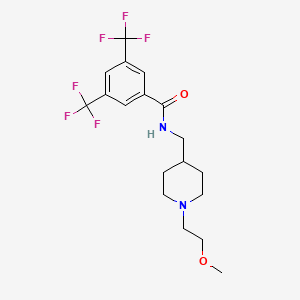
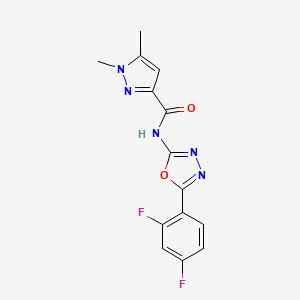
![(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzo[b][1]oxacycloundecin-11-ol](/img/structure/B14121593.png)
